trichosporin B-VIa

Description

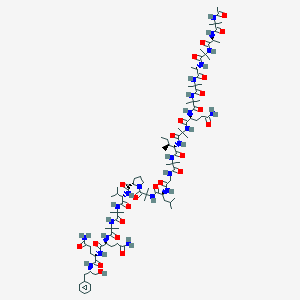

Structure

2D Structure

Properties

CAS No. |

121689-10-9 |

|---|---|

Molecular Formula |

C92H153N23O24 |

Molecular Weight |

1965.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[2-[[(2S)-1,5-dihydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-[[(2S)-1-hydroxy-2-[[1-hydroxy-2-[[(2S)-1-hydroxy-2-[[1-hydroxy-2-(1-hydroxyethylideneamino)-2-methylpropylidene]amino]propylidene]amino]-2-methylpropylidene]amino]propylidene]amino]-2-methylpropylidene]amino]-2-methylpropylidene]amino]-5-iminopentylidene]amino]-1-hydroxy-2-methylpropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-2-methylpropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-2-methylpropanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-2-methylpropylidene]amino]-1-hydroxy-2-methylpropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]pentanediimidic acid |

InChI |

InChI=1S/C92H153N23O24/c1-28-49(6)65(105-80(136)87(16,17)109-70(126)57(38-41-62(95)120)103-79(135)89(20,21)113-81(137)90(22,23)108-67(123)51(8)98-77(133)86(14,15)107-66(122)50(7)97-76(132)85(12,13)106-52(9)117)74(130)112-84(10,11)75(131)96-45-63(121)100-58(43-47(2)3)71(127)110-92(26,27)83(139)115-42-32-35-59(115)72(128)104-64(48(4)5)73(129)111-91(24,25)82(138)114-88(18,19)78(134)102-56(37-40-61(94)119)69(125)101-55(36-39-60(93)118)68(124)99-54(46-116)44-53-33-30-29-31-34-53/h29-31,33-34,47-51,54-59,64-65,116H,28,32,35-46H2,1-27H3,(H2,93,118)(H2,94,119)(H2,95,120)(H,96,131)(H,97,132)(H,98,133)(H,99,124)(H,100,121)(H,101,125)(H,102,134)(H,103,135)(H,104,128)(H,105,136)(H,106,117)(H,107,122)(H,108,123)(H,109,126)(H,110,127)(H,111,129)(H,112,130)(H,113,137)(H,114,138)/t49-,50-,51-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1 |

InChI Key |

LGYRMGIEJWRUTA-HGRJAQSUSA-N |

SMILES |

CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=NC(C)(C)C(=NCC(=N[C@@H](CC(C)C)C(=NC(C)(C)C(=O)N1CCC[C@H]1C(=N[C@@H](C(C)C)C(=NC(C)(C)C(=NC(C)(C)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CC2=CC=CC=C2)CO)O)O)O)O)O)O)O)O)O)O)N=C(C(C)(C)N=C([C@H](CCC(=N)O)N=C(C(C)(C)N=C(C(C)(C)N=C([C@H](C)N=C(C(C)(C)N=C([C@H](C)N=C(C(C)(C)N=C(C)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

CCC(C)C(C(=NC(C)(C)C(=NCC(=NC(CC(C)C)C(=NC(C)(C)C(=O)N1CCCC1C(=NC(C(C)C)C(=NC(C)(C)C(=NC(C)(C)C(=NC(CCC(=N)O)C(=NC(CCC(=N)O)C(=NC(CC2=CC=CC=C2)CO)O)O)O)O)O)O)O)O)O)O)N=C(C(C)(C)N=C(C(CCC(=N)O)N=C(C(C)(C)N=C(C(C)(C)N=C(C(C)N=C(C(C)(C)N=C(C(C)N=C(C(C)(C)N=C(C)O)O)O)O)O)O)O)O)O |

Synonyms |

trichosporin B-VIa |

Origin of Product |

United States |

Source Organism, Production, and Biosynthetic Pathways

Fungal Origin and Taxonomic Identification (Trichoderma polysporum)

Trichosporin B-VIa is produced by the fungal species Trichoderma polysporum. Specifically, the strain Trichoderma polysporum FKI-4452 has been identified as a producer of this compound, along with other trichosporin analogs such as B-VIIa, B-VIIb, B-V, B-VIb, B-IIIa, and B-IVb. wikipedia.orgepa.gov This particular strain, FKI-4452, was isolated from a soil sample collected in Yakushima-Island, Kagoshima, Japan. wikipedia.org

The taxonomic identification of strain FKI-4452 as Trichoderma polysporum was confirmed through molecular methods. Its Internal Transcribed Spacer (ITS) sequence was determined and deposited in the DNA Data Bank of Japan (accession number AB517619). Analysis using the Trich OKEY program of ITSH (International Subcommission on Trichoderma and Hypocrea Taxonomy) indicated that FKI-4452 belongs to Trichoderma polysporum. Furthermore, it showed a 98% match to the nucleotide sequences of T. polysporum CBS 820.68 according to the Tricho BLAST database of ITSH. wikipedia.org

Fermentation and Cultivation Strategies for Metabolite Production

The production of this compound involves specific fermentation and cultivation strategies for Trichoderma polysporum FKI-4452. The fungal strain is typically maintained on an LcA agar (B569324) slant, a medium composed of 0.1% glycerol, 0.08% KH2PO4, 0.02% K2HPO4, 0.02% MgSO4·7H2O, 0.02% KCl, 0.2% NaNO3, 0.02% yeast extract, and 1.5% agar, adjusted to pH 6.0 before sterilization. wikipedia.org

For metabolite production, a two-stage cultivation process is often employed:

Seed Culture: A loop of spores from the LcA agar slant is inoculated into a seed medium consisting of 2.0% glucose, 0.2% yeast extract, 0.5% Polypepton, 0.05% MgSO4·7H2O, 0.1% KH2PO4, and 0.1% agar, adjusted to pH 6.0. This inoculated flask is then incubated in a rotary shaker at 210 revolutions per minute (r.p.m.) at 27°C for 3 days. wikipedia.org

Production Fermentation: Following the seed culture, a 1-ml portion of the seed culture is transferred to each 500-ml Erlenmeyer flask containing 100 ml of the production medium. This medium is formulated with 3.0% soluble starch, 2.0% soybean meal, 1.0% glycerol, 0.3% dry yeast, 0.3% KCl, 0.2% CaCO3, 0.05% MgSO4·7H2O, and 0.05% KH2PO4, with the pH adjusted to 6.5 before sterilization. The fermentation proceeds on a rotary shaker at 210 r.p.m. at 27°C for 6 days. wikipedia.org

These optimized conditions facilitate the efficient biosynthesis and accumulation of trichosporins, including this compound, in the culture broth.

Table 1: Fermentation Medium Composition for Trichosporin Production

| Component | Seed Culture Medium (%) | Production Medium (%) |

| Glucose | 2.0 | - |

| Soluble Starch | - | 3.0 |

| Soybean Meal | - | 2.0 |

| Glycerol | - | 1.0 |

| Yeast Extract | 0.2 | 0.3 (dry yeast) |

| Polypepton | 0.5 | - |

| KH2PO4 | 0.1 | 0.05 |

| K2HPO4 | 0.02 | - |

| MgSO4·7H2O | 0.05 | 0.05 |

| KCl | 0.02 | 0.3 |

| NaNO3 | 0.2 | - |

| CaCO3 | - | 0.2 |

| Agar | 0.1 | - |

| Initial pH | 6.0 | 6.5 |

| Incubation Temp. | 27°C | 27°C |

| Shaker Speed | 210 r.p.m. | 210 r.p.m. |

| Incubation Duration | 3 days | 6 days |

Advanced Isolation and Purification Methodologies (e.g., High-Performance Liquid Chromatography)

The isolation and purification of this compound from the complex fermentation broth involve a series of advanced chromatographic techniques. The general process begins with the extraction of the target metabolites from the culture. wikipedia.org

Initial Extraction: To the whole culture broth, an equal volume of ethanol (B145695) is added, followed by filtration. The ethanol in the filtrate is then removed by concentration under reduced pressure. The remaining aqueous phase is subsequently extracted with ethyl acetate (B1210297) at pH 2. The ethyl acetate layer, containing the crude extract, is concentrated under reduced pressure. wikipedia.org

Column Chromatography (ODS): The crude extract is then subjected to open column chromatography using an Octadecyl Silyl (ODS) column (e.g., Pegasil Prep ODS-7515-12A). The column is initially pre-equilibrated with 20% methanol (B129727). Elution is performed stepwise with increasing concentrations of methanol (20%, 40%, and 60%). The active principles, including trichosporins, are typically eluted with 80% methanol. This fraction is then concentrated in vacuo to yield a brown material. wikipedia.org

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC). The concentrated material from the ODS column is purified on a Pegasil ODS column (20 f × 250 mm) using a mobile phase of 70% acetonitrile (B52724) (CH3CN) at a flow rate of 5 ml/min, with detection at UV 210 nm. wikipedia.org Specific active fractions are collected based on their retention times. For instance, active fractions with retention times of 30 and 35 minutes were concentrated to dryness, yielding trichosporins B-VIa and B-IIIa, respectively. Other fractions may be further purified using different HPLC columns, such as an XBridge C8 column, under similar conditions to isolate other trichosporin analogs. wikipedia.org HPLC is a crucial step due to its high resolution, allowing for the separation of closely related peptaibols. wikipedia.org

Elucidation of Biosynthetic Pathways and Genetic Determinants

Trichosporins, including this compound, belong to the class of peptaibiotics, which are non-ribosomal peptides (NRPs). wikipedia.orgepa.govcenmed.com The biosynthesis of these complex molecules in fungi is typically mediated by large multi-modular enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs). wikipedia.orgnih.gov

Fungal NRPSs are central to the assembly of peptidic natural products. wikipedia.org These enzymes operate as assembly lines, where each module is responsible for the incorporation of a specific amino acid residue into the growing peptide chain. nih.govidrblab.cn A typical NRPS module comprises several catalytic domains:

Adenylation (A) domain: Selects and activates a specific amino acid in an ATP-dependent manner. nih.govidrblab.cnherts.ac.uk

Thiolation (T) domain (or peptidyl carrier protein): Covalently binds the activated amino acid via a phosphopantetheine (PPant) arm. nih.govidrblab.cnherts.ac.uk

Condensation (C) domain: Catalyzes the formation of peptide bonds between the incoming amino acid and the growing peptide chain. idrblab.cnherts.ac.uk

Epimerization (E) domain: May be present to convert L-amino acids to their D-stereoisomers, contributing to the structural diversity of NRPs. herts.ac.uk

Trichoderma genomes are known to contain peptaibol synthetases, with some characterized as having 18 or 14 modules, reflecting the length and complexity of the peptaibols they produce. cenmed.com While specific detailed characterization of the NRPS system directly responsible for this compound's synthesis is not explicitly detailed in the provided literature, its classification as a peptaibol strongly implies its biosynthesis through such a modular NRPS machinery.

The genes encoding NRPS enzymes and other enzymes involved in secondary metabolite biosynthesis are often organized into contiguous regions on the fungal genome, known as biosynthetic gene clusters (BGCs). wikidata.org Genomic sequencing combined with bioinformatics tools, such as computer-assisted recognition of modular motifs of catalytic domains (e.g., adenylation domains), allows for the identification of these NRPS biosynthetic genes within a fungal strain's genome. wikipedia.orgwikidata.org

For other fungal non-ribosomal peptide drugs, such as cyclosporine and echinocandins, their complete biosynthetic gene clusters have been characterized through genomic sequencing and annotation. wikipedia.org The presence of such clusters facilitates the co-regulation of genes necessary for the production of a specific secondary metabolite. Although detailed analysis of the specific biosynthetic gene cluster for this compound is not provided in the search results, it is highly probable that its synthesis is governed by one or more NRPS-encoding genes located within a defined BGC in the Trichoderma polysporum genome, consistent with the biosynthesis of other peptaibols.

Genetic modification offers promising strategies for enhancing the production of secondary metabolites like this compound in fungal strains. General genetic engineering techniques, including advanced tools like CRISPR-Cas9, enable targeted gene editing within fungal genomes. brill.comrsc.org These approaches can be utilized to:

Optimize Biosynthetic Pathways: By manipulating genes within the NRPS biosynthetic gene clusters, it is possible to upregulate the expression of key enzymes, remove rate-limiting steps, or introduce heterologous genes to improve metabolic flux towards the desired product. brill.comrsc.org

Overexpression of Regulatory Genes: Many BGCs contain transcription factor (TF)-encoding genes that regulate their activity. Overexpression of these TFs can activate the transcription of the respective BGC, potentially leading to increased production of the target secondary metabolite. wikidata.orginvivochem.cn

While specific examples of genetic modification applied directly to Trichoderma polysporum to enhance this compound production are not detailed in the provided information, the general principles of fungal genetic engineering for secondary metabolite enhancement are well-established and applicable to this context. brill.comrsc.orgfishersci.ptguidetopharmacology.org

Advanced Structural Elucidation and Conformational Analysis

Primary Structure Determination Methodologies

The determination of the primary structure of trichosporin B-VIa, specifically its amino acid sequence, presented a significant challenge due to the presence of unique and unstable peptide bonds. Researchers successfully employed a combination of advanced mass spectrometry and nuclear magnetic resonance spectroscopy to overcome these hurdles. rsc.org

The precise amino acid sequence of this compound was primarily elucidated using Fast Atom Bombardment Mass Spectrometry (FAB-MS) and tandem mass spectrometry (FAB-MS/MS). rsc.org This technique allowed for the fragmentation of the peptide, with the resulting fragment ions providing sequential information. In conjunction with FAB-MS/MS, Nuclear Magnetic Resonance (NMR) spectroscopy was utilized to confirm the sequence and provide further structural details. rsc.org Two-dimensional NMR experiments, such as COSY, HOHAHA, and ROESY, have been instrumental in the sequence determination of related peptaibols by establishing through-bond and through-space correlations between amino acid residues.

The established amino acid sequence for a related trichosporin, B-VIIa, is presented below, illustrating a typical peptaibol structure.

| Position | Residue |

|---|---|

| N-terminus (Ac) | Aib |

| 2 | Ala |

| 3 | Aib |

| 4 | Ala |

| 5 | Aib |

| 6 | Aib |

| 7 | Gln |

| 8 | Aib |

| 9 | Ile |

| 10 | Aib |

| 11 | Gly |

| 12 | Leu |

| 13 | Aib |

| 14 | Pro |

| 15 | Val |

| 16 | Aib |

| 17 | Iva |

| 18 | Gln |

| 19 | Gln |

| C-terminus | Pheol |

Note: Ac = Acetyl group, Aib = α-aminoisobutyric acid, Iva = Isovaline, Pheol = Phenylalaninol. This sequence is for Trichosporin B-VIIa, a closely related analog, as detailed in the literature. researchgate.net

Secondary and Tertiary Structure Investigations

The secondary and tertiary structure of this compound is dominated by a helical conformation, which is crucial for its ion-channel-forming activity. Spectroscopic studies have provided detailed insights into its three-dimensional arrangement in solution.

| Technique | Purpose | Reference |

|---|---|---|

| Fast-Atom Bombardment Mass Spectrometry/Mass Spectrometry (FAB-MS/MS) | Amino acid sequencing and identification of labile Aib-Pro bond. | rsc.orgresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of amino acid sequence. | rsc.org |

| Circular Dichroism (CD) | Investigation of secondary structure (helical content). | nih.gov |

| Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) | Detailed conformational analysis and 3D structure determination. | nih.gov |

The presence of a Proline (Pro) residue at position 14 is of paramount structural significance for this compound. nih.govresearchgate.net The rigid, cyclic nature of the Proline side chain disrupts the regular helical pattern, inducing a distinct "kink" in the structure. nih.gov This kink is stabilized by a 1←4 hydrogen bond formed between the carbonyl group of Leucine at position 12 (Leu12) and the amide proton of Valine at position 15 (Val15). nih.gov This Pro-induced kink is considered a critical feature for the formation of ion channels in lipid bilayer membranes, a key aspect of the biological activity of peptaibols like this compound. researchgate.net Substitution of Pro14 with Aib results in a more linear, straight helical structure, highlighting the crucial role of the proline residue in defining the peptide's specific three-dimensional architecture. nih.govresearchgate.net

Computational Structural Modeling and Dynamics Simulations

Detailed computational structural modeling and dynamics simulations specific to this compound are not extensively documented in publicly available scientific literature. However, the methodologies applied to other peptaibols provide a clear framework for how such studies would be conducted and the nature of the insights they would yield. Peptaibols, including this compound, are known for their high content of non-standard amino acids, such as α-aminoisobutyric acid (Aib), which induces a helical conformation.

Computational studies on peptaibols typically employ molecular dynamics (MD) simulations to explore their conformational landscape. nih.gov These simulations can predict the three-dimensional structure of the peptide and analyze its dynamic behavior in different environments, such as in aqueous solution or embedded within a lipid bilayer mimicking a cell membrane. mdpi.com For instance, accelerated molecular dynamics (aMD), an enhanced sampling technique, is often used to overcome the high energy barriers associated with peptide folding and conformational changes, allowing for the observation of these processes within computationally accessible timescales. nih.govnih.gov

These computational approaches are invaluable for understanding how peptaibols interact with and disrupt fungal membranes, which is believed to be their primary mode of action. semanticscholar.org Simulations can reveal details of peptide-membrane interactions, including the initial binding, insertion into the membrane, and the formation of pores or ion channels. mdpi.com

While specific findings for this compound are not available, the general outcomes of such computational studies on similar peptaibols can be summarized. The table below illustrates the type of data that would be generated from molecular dynamics simulations of this compound.

Table 1: Hypothetical Data from Molecular Dynamics Simulations of this compound

| Parameter | Description | Potential Findings for this compound |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. It indicates the stability of the peptide's conformation over time. | Low RMSD values would suggest a stable helical conformation, characteristic of peptaibols. |

| Radius of Gyration (Rg) | A measure of the compactness of the peptide's structure. | Consistent Rg values would indicate that the peptide maintains a compact, folded state. |

| Secondary Structure Analysis | Identifies the prevalence of secondary structure elements like alpha-helices and beta-sheets throughout the simulation. | Expected to show a high propensity for a right-handed alpha-helical structure due to the presence of Aib residues. |

| Solvent Accessible Surface Area (SASA) | The surface area of the peptide that is accessible to the solvent. | Changes in SASA would indicate conformational changes, such as the burial of hydrophobic residues upon membrane insertion. |

| Potential of Mean Force (PMF) | The free energy profile of a process, such as the insertion of the peptide into a membrane. | The PMF would reveal the energetic favorability of this compound inserting into and spanning a lipid bilayer. |

Investigations into Mechanism of Action at the Molecular and Cellular Level

Ion Channel Formation in Lipid Bilayer Membranes

Trichosporin B-VIa is recognized for its ability to form peptaibol-type ion channels in lipid bilayer membranes. researchgate.netnih.govnais.net.cncore.ac.uk This channel-forming activity is a key aspect of its biological function. nih.govnih.gov

The ion channel-forming activity of this compound is typically investigated using experimental systems such as planar lipid bilayer (PLB) membranes. researchgate.netnih.govnih.gov PLBs are effective tools for studying membrane protein properties in a controlled environment, allowing for precise measurements of ion conductance and channel activity. nih.gov

In these setups, a lipid bilayer is formed across a small aperture separating two compartments. nih.govwarneronline.com Electrodes immersed in the electrolyte solution allow for the measurement of electrical parameters, such as capacitance and resistance, which describe the PLB's characteristics. mdpi.com The integration of channel proteins, like this compound, can occur directly from solutions or via fusion with liposomes. nih.gov Monitoring ionic currents and membrane potentials provides critical insights into the channel's behavior. nih.gov

This compound induces voltage-dependent multi-channel conductance in lipid bilayer membranes, a characteristic feature of its channel-forming activity. nih.govnih.gov Studies have shown that the structure of this compound, specifically its Pro14-kinked helical structure, is considered important for the formation of these peptaibol-type ion channels. researchgate.netnih.gov

Comparisons with analogs, such as [Aib14]TS-B-VIa (where Proline at position 14 is substituted with Alpha-aminoisobutyric acid, resulting in a straight helical structure), have revealed differences in channel properties. nih.gov While [Aib14]TS-B-VIa also exhibits voltage-dependent multi-channel conductance, single-channel measurements indicate that the current fluctuations induced by the analog have a shorter lifetime and fewer substates compared to those induced by native this compound. nih.gov These differences in behavior can be attributed to variations in hydrophobicity and dipole moment magnitude, arising from conformational changes around position 14 and the C-terminal domain due to the Pro→Aib substitution. nih.gov The lipophilicity of trichosporin B series compounds has been correlated with their ion-channel forming activity. nih.gov

The following table summarizes key channel properties and dynamics:

| Property | This compound | [Aib14]TS-B-VIa (Pro14→Aib analog) |

| Helical Structure | Pro14-kinked helical structure researchgate.netnih.gov | Straight helical structure nih.gov |

| Ion Channel Formation | Forms peptaibol-type ion channels researchgate.netnih.govnais.net.cncore.ac.uk | Forms peptaibol-type ion channels nih.gov |

| Conductance | Voltage-dependent multi-channel conductance nih.govnih.gov | Voltage-dependent multi-channel conductance nih.gov |

| Single-Channel Fluctuations | Longer lifetime, more substates nih.gov | Shorter lifetime, fewer substates nih.gov |

Membrane Interaction and Permeabilization Studies

This compound's interaction with membranes leads to permeabilization, a crucial aspect of its biological activity. researchgate.netresearchgate.netresearchgate.net This involves the disruption of membrane integrity. researchgate.net

Peptaibols, including this compound, are known to form pores in bilayer lipid membranes. researchgate.net This pore formation is a widely accepted model for their membrane disruption activity. researchgate.netresearchgate.net The interaction of these peptides with the phospholipid bilayer can lead to modifications in permeability. nih.gov

In general, antimicrobial peptides, such as peptaibols, are thought to act via membrane permeabilization, although the precise mechanism can be complex and may involve entry of the peptide into the cell. nih.gov For polyenes, another class of membrane-disrupting agents, the most studied model is the pore-forming model, where the compound interacts with sterols (like ergosterol (B1671047) in fungi) to form an ion channel-like complex that causes leakage of ions and small molecules, leading to cell death. mdpi.com While specific detailed models for this compound's membrane disruption were not extensively detailed in the provided snippets beyond general pore formation, the principle of membrane permeabilization through channel creation is consistent with its classification as a peptaibol. researchgate.netresearchgate.net

This compound, along with other trichosporins, has demonstrated antitrypanosomal activity against Trypanosoma brucei brucei. researchgate.netresearchgate.netkitasato-u.ac.jp This suggests that the compound interacts with the protozoan membrane. researchgate.netresearchgate.net Peptaibiotics, including trichosporins, are believed to exert their inhibitory mechanism through their membrane-interacting properties. researchgate.net

Protozoan cell membranes, like other eukaryotic membranes, are composed of a lipid bilayer. mans.edu.eg The disruption of host cell membranes by various mechanisms, including the action of enzymes like phospholipases, is a known virulence factor for some pathogenic microorganisms, including Trichosporon species (a different genus of fungi, not to be confused with trichosporins, which are compounds produced by Trichoderma). medscape.comijcmas.commdpi.comtandfonline.comnih.gov The antitrypanosomal activity of trichosporins implies a similar membrane-targeting action against these parasites. researchgate.netresearchgate.net

Cellular Responses and Signal Transduction Pathways

This compound has been shown to induce catecholamine secretion from cultured bovine adrenal chromaffin cells. researchgate.netnih.govnih.gov At low concentrations, this secretion is completely dependent on external Ca²⁺. nih.gov However, at high concentrations, this compound-induced secretion can be partly independent of external Ca²⁺, a characteristic not observed with its [Aib14]TS-B-VIa analog. nih.gov This suggests a role for calcium signaling in its cellular effects. nih.govberkeley.edu

Signal transduction is the process by which a signaling molecule interacts with a target cell to elicit a response, involving a cascade of biochemical reactions. berkeley.eduebsco.comwikipedia.orgkhanacademy.org These pathways can influence various cellular functions, including metabolism. ebsco.comwikipedia.org The induction of catecholamine secretion by this compound indicates its ability to modulate cellular responses, likely by influencing ion channels and subsequent intracellular signaling events. nih.govnih.gov The differences in Ca²⁺ dependency highlight the nuances of its interaction with cellular machinery and potential downstream signal transduction pathways. nih.gov

Catecholamine Secretion Induction from Adrenal Chromaffin Cells

This compound has been demonstrated to induce the secretion of catecholamines from bovine adrenal chromaffin cells. nih.gov This secretory process is notably dependent on the presence of calcium ions. nih.gov The structural characteristics of TS-B-VIa, specifically its Pro14-kinked helical structure, are considered crucial for its capacity to form ion channels within lipid bilayer membranes. researchgate.net This ion-channel-forming activity is hypothesized to be integral to its mechanism of action in stimulating catecholamine release. researchgate.net

Calcium Influx Pathways and Dependency

The induction of catecholamine secretion by this compound is a calcium-dependent process. nih.gov While specific detailed pathways for TS-B-VIa are still being elucidated, studies on related trichosporins, such as trichosporin B-III, provide analogous insights into the calcium dynamics involved. Trichosporin B-III has been shown to cause both an influx of 45Ca2+ into cells and an increase in intracellular free Ca2+ concentration. nih.gov The increases in catecholamine secretion and 45Ca2+ influx exhibited similar concentration-dependent relationships and time courses, strongly suggesting a direct link between calcium influx and the secretory response. nih.gov This mechanism is thought to involve either the activation of endogenous voltage-dependent Ca2+ channels or the direct formation of such channels by the peptide within the cell membranes, leading to the influx of calcium into the cells. nih.gov

Reversibility and Environmental Factors Influencing Cellular Effects (e.g., Temperature, pH)

The stimulatory effect of this compound on catecholamine secretion from adrenal chromaffin cells is reversible. nih.gov When the peptide was removed from the incubation medium, the secretory effect was no longer observed. nih.gov Furthermore, environmental conditions such as temperature and pH significantly influence the magnitude of TS-B-VIa-induced secretion. The secretion was found to be more pronounced under alkaline conditions and at a temperature of 37°C. nih.gov In contrast, lower temperatures, such as 21°C or 30°C, resulted in a reduced secretory response. nih.gov These findings underscore the sensitivity of this compound's cellular effects to specific environmental parameters.

Table 1: Influence of Temperature and pH on this compound-Induced Catecholamine Secretion

| Environmental Factor | Condition | Effect on Catecholamine Secretion | Citation |

| Temperature | 37°C | Greater secretion | nih.gov |

| 21°C | Reduced secretion | nih.gov | |

| 30°C | Reduced secretion | nih.gov | |

| pH | Alkaline | Greater secretion | nih.gov |

Structure Activity Relationship Sar Studies and Analog Design

Impact of Amino Acid Substitutions on Biological Activity (e.g., Proline to α-aminoisobutyric acid Substitution at Position 14)

Trichosporin B-VIa (TS-B-VIa) is characterized by a Proline residue at position 14 (Pro14), which contributes to a distinctive "kinked" helical structure. This conformational feature is considered vital for its ion-channel-forming activity in lipid bilayer membranes. nih.govfishersci.atwikidata.org To investigate the role of Pro14, an analogue, [Aib14]TS-B-VIa, was synthesized where Proline was substituted with α-aminoisobutyric acid (Aib) at this position. This substitution results in a straightened helical structure. nih.govfishersci.atwikidata.orgfishersci.pt

Comparative studies revealed that both TS-B-VIa and its [Aib14]TS-B-VIa analogue exhibited voltage-dependent multi-channel conductance in planar lipid bilayer membranes. fishersci.at However, notable differences in their channel-forming properties were observed. Current fluctuations induced by [Aib14]TS-B-VIa displayed a shorter lifetime and fewer substates compared to those induced by the native TS-B-VIa. fishersci.at

Furthermore, the peptides' ability to induce catecholamine secretion from cultured bovine adrenal chromaffin cells was examined. At low concentrations, the secretion induced by both peptides was entirely dependent on external Ca²⁺. fishersci.at Interestingly, at higher concentrations, TS-B-VIa induced a partially Ca²⁺-independent secretion, a phenomenon not observed with the [Aib14]TS-B-VIa analogue. fishersci.at These observed differences in biological behavior are attributed to changes in the peptide's hydrophobicity and dipole moment, stemming from the conformational alterations around position 14 and the C-terminal domain caused by the Proline to Aib substitution. nih.govfishersci.atwikidata.org Similar observations in alamethicin, another peptaibol, also highlight the critical role of Proline at position 14 for biological activities such as hemolysis and catecholamine secretion. nih.gov

The following table summarizes the impact of Proline to Aib substitution at position 14:

| Feature/Activity | This compound (Pro14) | [Aib14]this compound (Aib14) | Reference |

| Helical Structure | Kinked Helical | Straight Helical | nih.govfishersci.atwikidata.orgfishersci.pt |

| Ion-Channel Conductance | Voltage-dependent multi-channel | Voltage-dependent multi-channel | fishersci.at |

| Current Fluctuation Lifetime | Longer | Shorter | fishersci.at |

| Number of Substates | More | Fewer | fishersci.at |

| Catecholamine Secretion (Low Conc.) | Ca²⁺-dependent | Ca²⁺-dependent | fishersci.at |

| Catecholamine Secretion (High Conc.) | Partly Ca²⁺-independent | Completely Ca²⁺-dependent | fishersci.at |

| Underlying Mechanism | Conformational changes, hydrophobicity, dipole moment | Conformational changes, hydrophobicity, dipole moment | nih.govfishersci.atwikidata.org |

Role of Molecular Length and Lipophilicity in Activity Modulation

This compound is a 20-residue peptide, and its molecular length plays a critical role in its biological activities. Studies involving newly synthesized elongated and truncated analogues of this compound have demonstrated that the natural 20-residue length is optimal for both ion-channel-forming activity in lipid bilayer membranes and the induction of catecholamine secretion from adrenal chromaffin cells. wikipedia.orgnih.gov This suggests a precise requirement for peptide length to achieve maximal efficacy in these functions.

Beyond length, lipophilicity is another key physicochemical property influencing the activity of trichosporin B-type peptaibols. A series of trichosporin-Bs induced voltage-activated conductance in lipid bilayer membranes and stimulated catecholamine secretion from bovine adrenal chromaffin cells. nih.gov A direct correlation was observed between the order of these activities and the lipophilicity rank of the trichosporin-Bs, which was determined using reversed-phase HPLC capacity factors. nih.gov This finding highlights that an appropriate balance of lipophilicity is essential for effective membrane interaction and subsequent biological responses, with higher lipophilicity generally correlating with increased activity within this series.

Design and Synthesis of Elongated and Truncated Analogues

The design and synthesis of elongated and truncated analogues of this compound have been instrumental in understanding the optimal structural requirements for its biological activities. Researchers have systematically created these variants to probe the impact of peptide length on ion-channel formation and catecholamine secretion. wikipedia.orgnih.gov

Computational Approaches for SAR Modeling and Lead Optimization

Computational approaches have emerged as powerful tools in the study of structure-activity relationships and the optimization of lead compounds, especially for complex natural molecules like this compound. These in silico methods offer significant advantages by reducing experimental efforts, costs, and chemical waste. fishersci.be

The process typically begins with the desired structural modifications to the parent drug molecule. nih.govfishersci.be Virtual modifications are then performed, followed by molecular interaction studies at the target site using molecular modeling simulations. This allows for the identification of structure-activity relationship models, which are crucial for developing more potent and specific drug molecules. nih.govfishersci.be

Key computational techniques employed in SAR modeling and lead optimization include:

Molecular Docking: Used to predict the binding modes and affinities of molecules with their target proteins. While highly successful for small molecules, methods for protein-peptide docking are being developed and applied to larger, more flexible peptide compounds like trichosporins.

Quantitative Structure-Activity Relationship (QSAR): This involves developing mathematical models that correlate chemical structure with biological activity. Various QSAR approaches, including 2D, 3D, and field-based QSAR, can be utilized to explore and predict desired properties of drug candidates.

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of peptides and their interactions with membranes or target proteins over time, helping to understand conformational changes and stability.

Machine Learning (e.g., Bayesian Models): These models can be trained on existing activity data to predict the activity of new compounds and prioritize analogues for synthesis and testing, thereby enriching hit rates in drug discovery pipelines.

Computational studies also facilitate lead optimization by helping to design novel compounds with increased specificity and reduced off-targeting effects. nih.govfishersci.be Furthermore, the prediction of optimized pharmacokinetic properties through computational methods can aid in developing compounds with lower toxicity profiles compared to natural compounds. fishersci.be These integrated computational strategies are vital for accelerating the drug discovery process for large molecules derived from natural sources.

Future Directions and Emerging Research Avenues

Application of Advanced Spectroscopic and Biophysical Techniques for Real-time Analysis

Advanced spectroscopic and biophysical techniques are crucial for unraveling the intricate structural dynamics and membrane interactions of peptaibols like trichosporin B-VIa. Techniques such as oriented circular dichroism, solid-state Nuclear Magnetic Resonance (NMR), fluorescence spectroscopy, Raman spectroscopy, X-Ray diffraction, differential scanning calorimetry, fluorescence recovery after photobleaching (FRAP), and electron paramagnetic resonance have been extensively utilized to study the membrane mechanisms of peptaibols, including their ability to form ion channels or pores in lipid bilayers. researchgate.netnih.govelsevier.esresearchgate.net

Mass spectrometry (MS) techniques, including Fast-Atom Bombardment Mass Spectrometry (FAB MS) and Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS), coupled with NMR spectroscopy, have been instrumental in the structural elucidation and amino acid sequencing of trichosporins, including this compound. rsc.orgcapes.gov.brnih.govkitasato-u.ac.jpresearchgate.net Real-time monitoring with these methods can provide dynamic insights into how this compound interacts with biological membranes and its target cells, offering a more comprehensive understanding of its mechanism of action under physiological conditions. For instance, patch-clamp techniques combined with nano-surgery can be used to study ionic channels formed by peptaibols in native fungal plasma membranes in real-time. nih.govelsevier.es

Integration of Omics Data (e.g., Genomics, Proteomics, Metabolomics) for Comprehensive Understanding of Biosynthesis and Action

The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic perspective on the biosynthesis and biological activities of peptaibols. Genomics and genome mining approaches enable the identification of nonribosomal peptide synthetase (NRPS) gene clusters, which are responsible for the complex biosynthesis of peptaibols in fungi such as Trichoderma species. kitasato-u.ac.jpmedscape.comdntb.gov.uadntb.gov.ua This allows researchers to map the genetic blueprint governing the production of this compound and its analogs.

Proteomics and metabolomics can then be employed to confirm the expression of relevant proteins and the production of specific metabolites, providing insights into the enzymatic steps and intermediate compounds involved in the biosynthetic pathway. nih.govdntb.gov.uavulcanchem.com For example, mass spectrometry-based metabolomics can be used to identify metabolically prolific strains and characterize new peptaibols. dntb.gov.ua Integrating these diverse datasets, often through advanced multivariate statistical methods, helps to uncover complex biological patterns and relationships, leading to a more comprehensive understanding of how this compound is produced and how it exerts its effects at a molecular level. This integrated approach can also reveal how environmental factors influence peptaibol production and activity. vulcanchem.com

Rational Design and De Novo Synthesis of Novel this compound Derivatives

Rational design and de novo synthesis are pivotal for developing novel peptaibol derivatives with enhanced properties. Peptaibols, including trichosporins, possess well-defined helical conformations and resistance to proteolysis, largely due to the presence of α-aminoisobutyric acid (Aib) residues. researchgate.netdntb.gov.ua By systematically modifying the amino acid sequence, particularly at the C- and N-termini or by substituting Aib residues, researchers can fine-tune their biological activity, solubility, and stability. capes.gov.brresearchgate.net

Solid-phase synthesis is a key methodology for creating these analogs, allowing for precise control over the peptide sequence and modifications. capes.gov.brresearchgate.net For instance, studies on trichogin GA IV, another Trichoderma peptaibol, have shown that water-soluble analogs can be synthesized with significant fungicidal activity. capes.gov.br De novo synthesis, which involves constructing entirely new compounds or designing novel biosynthetic pathways, represents a frontier for creating peptaibols with tailored functionalities, potentially overcoming limitations such as poor water solubility or specific activity profiles.

Exploration of Additional Biological Targets and Pathways

While peptaibols are primarily known for their membrane-disrupting and pore-forming activities, a deeper exploration of their biological targets and pathways is a critical future direction. Peptaibols exhibit a broad spectrum of bioactivities, including antibacterial, antifungal, antitumor, and neuroleptic properties. researchgate.netmedscape.comdntb.gov.ua this compound itself has demonstrated antitrypanosomal activity and the ability to cause Ca2+-dependent catecholamine secretion, indicating interactions beyond simple membrane lysis. researchgate.netnih.gov

Future research aims to identify and characterize more specific cellular or molecular targets beyond general membrane perturbation. This could involve investigating their interaction with specific proteins, enzymes, or signaling pathways within target cells. Understanding these additional targets could lead to the development of highly selective therapeutic agents with reduced off-target effects. The diverse structural features of different peptaibols suggest that they may employ varied mechanisms of action or interact with a wider array of biological molecules. researchgate.netdntb.gov.uadntb.gov.ua

Application of Artificial Intelligence and Machine Learning in Peptaibol Research and Development

AI models can predict peptide structures, properties, and interactions with high accuracy and speed. For example, models like PepFlow can predict all possible shapes of peptides, which is crucial for understanding their function and designing new binders. AI can also be used for virtual screening of vast compound libraries, predicting efficacy, toxicity, and potential adverse effects of novel peptaibol derivatives, thereby significantly reducing the time and cost associated with traditional drug discovery. nih.govrsc.org Furthermore, AI can assist in the de novo molecular design of peptaibols with desired characteristics, optimizing their properties for specific therapeutic applications. The integration of AI and ML is expected to streamline the entire peptaibol research pipeline, from target identification to lead optimization.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating trichosporin B-VIa from Trichoderma species?

- Methodology : Use solid-phase extraction (SPE) combined with reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate this compound from fungal cultures. Ethanol-based solvent systems (e.g., 70% ethanol) are effective for initial extraction due to the peptide’s amphipathic nature. Final purification can be achieved via gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) .

- Validation : Monitor purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight (≈1950 Da) and structural motifs .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Techniques :

- NMR : Analyze - and -NMR spectra to identify key residues (e.g., 2-methylalanine, glutamine) and stereochemical configurations.

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the exact mass (1950.13123 g/mol) and isotopic patterns .

- Data Interpretation : Compare spectral data with published references for this compound and related peptaibols (e.g., trichokindins) to rule out contaminants .

Q. What are the critical parameters for assessing this compound’s stability in experimental conditions?

- Key Factors :

- pH : Stability is highest in mildly acidic conditions (pH 5–6), as alkaline conditions may hydrolyze peptide bonds.

- Temperature : Store lyophilized samples at −80°C to prevent degradation; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound’s ion-channel-forming properties?

- Experimental Design :

- Synthesize analogs with modified residues (e.g., substitution of 2-methylalanine with valine) and test ion conductance using planar lipid bilayer electrophysiology.

- Compare pore-forming efficiency via conductance measurements and molecular dynamics simulations .

Q. What strategies address contradictions in reported bioactivity data for this compound across studies?

- Troubleshooting :

- Sample Purity : Re-evaluate purification protocols to ensure ≥95% purity (e.g., via HPLC-UV/Vis).

- Assay Variability : Standardize bioactivity assays (e.g., antifungal tests against Candida albicans) using controlled inoculum sizes and growth media .

Q. How can advanced computational models predict this compound’s interaction with fungal membranes?

- Methods :

- Use molecular docking (e.g., AutoDock Vina) to simulate binding to ergosterol-rich membranes.

- Perform coarse-grained molecular dynamics (CG-MD) to study peptide aggregation and pore formation over microsecond timescales .

Q. What are the ethical considerations for using this compound in antimicrobial studies involving human cell lines?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.